Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a methyl(5-methylpyrimidin-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Group: The 5-methylpyrimidin-2-yl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromo-2-pyridinyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyrimidine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H26N4O2 |
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Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-12-9-17-14(18-10-12)19(5)13-7-6-8-20(11-13)15(21)22-16(2,3)4/h9-10,13H,6-8,11H2,1-5H3 |
InChI Key |
BQDRUIFCKKRFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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